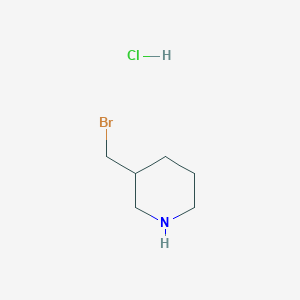

![molecular formula C18H16N6O2 B2531478 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034343-11-6](/img/structure/B2531478.png)

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which is known for its biological significance. The core structure of [1,2,4]triazolo[1,5-a]pyrimidine has been the subject of various studies due to its potential therapeutic applications, particularly in the field of anticancer research .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to the compound , can be achieved through a metal-free oxidative N-N bond formation. This process involves the use of phenyliodine bis(trifluoroacetate) as a mediator for intramolecular annulation, starting from N-(pyridin-2-yl)benzimidamides. This method is advantageous due to its short reaction times and high yields, which could potentially be applied to the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidine, a close relative to the compound being analyzed, has been determined through crystallography. The molecule is known to crystallize in planar stacks with a slight offset, featuring a stacking distance of 3.24 Å. This structural information provides insights into the potential stacking behavior and molecular interactions of the compound .

Chemical Reactions Analysis

While specific chemical reactions of "this compound" are not detailed in the provided papers, the related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their reactivity, particularly in the context of cytotoxicity against cancer cell lines. This suggests that the compound may also be reactive in biological systems and could be studied for similar interactions .

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, such as vaporization enthalpies, have been measured using correlation gas chromatography and transpiration methods. These compounds exhibit higher vaporization enthalpies compared to other nitrogen heterocycles, which may be attributed to a higher degree of self-association. This property could be relevant to the compound , potentially affecting its volatility and interactions in the solid state .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactive Properties

Compounds related to the queried chemical structure have been synthesized through various methods, demonstrating the versatility and potential of these compounds in chemical research. For instance, enaminones have been used as building blocks for synthesizing substituted pyrazoles, triazolo[1,5-a]pyrimidines, and other heterocyclic compounds, showcasing antimicrobial and antitumor activities (Riyadh, 2011)(Riyadh, 2011). The synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety also highlights the chemical diversity achievable with these frameworks (Farag et al., 2011)(Farag et al., 2011).

Potential Biological Applications

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been explored for their antiprotozoal agents, presenting strong DNA affinities and significant in vitro and in vivo activity against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004)(Ismail et al., 2004). This indicates the potential of related triazolo[1,5-a]pyrimidine compounds in developing new antiparasitic therapies.

Antimicrobial and Antifungal Activities

Synthetic efforts have led to the creation of compounds with moderate effects against bacterial and fungal species, suggesting their applicability in addressing microbial resistance (Abdel‐Aziz et al., 2008)(Abdel‐Aziz et al., 2008). Moreover, synthesis and reactivity studies of enaminones and their derivatives have shown promising antimicrobial and antifungal activities, emphasizing the therapeutic potential of compounds within this class (El Azab & Khaled, 2015)(El Azab & Khaled, 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Based on the potential targets, it can be inferred that the compound may have effects such as modulation of immune response, alteration of oxygen sensing, and disruption of signal transduction .

Eigenschaften

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-11-8-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-6-19-14(9-13)15-4-3-7-26-15/h3-9H,10H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBFUZWEQRUYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)